REACTION_CXSMILES
|
[BrH:1].C(=O)=O.[CH3:5]COCC.N[C@H](C(N[C:22]1[CH:30]=[CH:29][C:25]([N+]([O-])=O)=[CH:24][CH:23]=1)=O)CCCNC(=N)N>C(O)(=O)C>[CH2:5]([Br:1])[C:22]1[CH:23]=[CH:24][CH:25]=[CH:29][CH:30]=1.[BrH:1]
|
Name
|
compound 1a
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
amino acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCNC(N)=N)C(=O)NC1=CC=C([N+](=O)[O-])C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
resulted in the precipitation of 2HBr
|
Type
|
WASH
|
Details
|
was washed 4 times with portions of 100 ml of abs
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BrH:1].C(=O)=O.[CH3:5]COCC.N[C@H](C(N[C:22]1[CH:30]=[CH:29][C:25]([N+]([O-])=O)=[CH:24][CH:23]=1)=O)CCCNC(=N)N>C(O)(=O)C>[CH2:5]([Br:1])[C:22]1[CH:23]=[CH:24][CH:25]=[CH:29][CH:30]=1.[BrH:1]
|
Name
|
compound 1a
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
amino acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCNC(N)=N)C(=O)NC1=CC=C([N+](=O)[O-])C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
resulted in the precipitation of 2HBr
|
Type
|
WASH
|
Details
|
was washed 4 times with portions of 100 ml of abs
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BrH:1].C(=O)=O.[CH3:5]COCC.N[C@H](C(N[C:22]1[CH:30]=[CH:29][C:25]([N+]([O-])=O)=[CH:24][CH:23]=1)=O)CCCNC(=N)N>C(O)(=O)C>[CH2:5]([Br:1])[C:22]1[CH:23]=[CH:24][CH:25]=[CH:29][CH:30]=1.[BrH:1]
|
Name
|
compound 1a
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
amino acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCNC(N)=N)C(=O)NC1=CC=C([N+](=O)[O-])C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
resulted in the precipitation of 2HBr
|
Type
|
WASH
|
Details
|
was washed 4 times with portions of 100 ml of abs
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BrH:1].C(=O)=O.[CH3:5]COCC.N[C@H](C(N[C:22]1[CH:30]=[CH:29][C:25]([N+]([O-])=O)=[CH:24][CH:23]=1)=O)CCCNC(=N)N>C(O)(=O)C>[CH2:5]([Br:1])[C:22]1[CH:23]=[CH:24][CH:25]=[CH:29][CH:30]=1.[BrH:1]
|
Name
|
compound 1a
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
amino acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCNC(N)=N)C(=O)NC1=CC=C([N+](=O)[O-])C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
resulted in the precipitation of 2HBr
|
Type
|
WASH
|
Details
|
was washed 4 times with portions of 100 ml of abs
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BrH:1].C(=O)=O.[CH3:5]COCC.N[C@H](C(N[C:22]1[CH:30]=[CH:29][C:25]([N+]([O-])=O)=[CH:24][CH:23]=1)=O)CCCNC(=N)N>C(O)(=O)C>[CH2:5]([Br:1])[C:22]1[CH:23]=[CH:24][CH:25]=[CH:29][CH:30]=1.[BrH:1]
|
Name
|
compound 1a
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
amino acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCNC(N)=N)C(=O)NC1=CC=C([N+](=O)[O-])C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
resulted in the precipitation of 2HBr
|
Type
|
WASH
|
Details
|
was washed 4 times with portions of 100 ml of abs
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |